Bis-PEG2-PFP ester
CAS No.: 1314378-18-1
Cat. No.: VC0521452
Molecular Formula: C20H12F10O6
Molecular Weight: 538.29
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314378-18-1 |
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Molecular Formula | C20H12F10O6 |
Molecular Weight | 538.29 |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 |
Standard InChI Key | DPFPFPKSMPNASW-UHFFFAOYSA-N |
SMILES | C(COCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Bis-PEG2-PFP ester (CAS: 1314378-18-1) is a non-cleavable bifunctional linker utilized in bioconjugation chemistry. Its structure consists of two pentafluorophenyl (PFP) ester groups connected through a polyethylene glycol (PEG) chain of two units length. This architecture provides the molecule with distinctive physicochemical properties advantageous for various biological applications .
Physical and Chemical Properties
The key physicochemical properties of Bis-PEG2-PFP ester are summarized in the following table:
Property | Value |
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Chemical Formula | C20H12F10O6 |
Molecular Weight | 538.3 Da |
CAS Number | 1314378-18-1 |
Functional Groups | Two COOR/Ester groups |
Linker Type | Non-cleavable PEG linker |
Physical State | Solid |
Purity (Commercial) | ≥95% |
The compound features two reactive PFP ester moieties that can readily form stable amide bonds when reacted with primary amines. The PEG component of the molecule serves as a hydrophilic spacer, enhancing water solubility in aqueous environments .
Structural Features
The Bis-PEG2-PFP ester molecule possesses several structural characteristics that contribute to its functionality:
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The PFP ester groups are excellent leaving groups, making them highly reactive toward nucleophilic substitution with primary amines.
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The PEG chain provides flexibility and hydrophilicity to the molecule.
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The non-cleavable nature of the linker ensures stability of the resulting bioconjugates under physiological conditions.
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The symmetrical design allows for bifunctional crosslinking applications .
Reactivity and Mechanism of Action
Bis-PEG2-PFP ester exhibits distinctive reactivity patterns that make it particularly valuable in bioconjugation applications. Understanding these mechanisms is crucial for optimizing its use in research settings.
Amine Reactivity
The compound functions primarily as an amine-reactive reagent. The PFP ester moieties readily react with primary amines (such as those found in proteins and peptides) to form stable amide bonds. This reaction occurs efficiently under mild conditions, typically in aqueous or mixed aqueous-organic solvents at pH 7-9 .
The pentafluorophenyl group serves as an excellent leaving group, enhancing the reactivity of the ester toward nucleophilic substitution while also contributing to the stability of the unreacted compound. This balance of reactivity and stability makes Bis-PEG2-PFP ester particularly useful in bioconjugation applications .
Hydrolytic Stability
A notable characteristic of Bis-PEG2-PFP ester is its enhanced resistance to hydrolysis compared to other activated ester compounds. This property is particularly valuable in aqueous reaction environments, as it allows for selective reaction with target amines while minimizing unwanted hydrolysis reactions. The relative stability against hydrolysis provides greater control over conjugation reactions and typically leads to higher yields of desired products .
Applications in Research
Bis-PEG2-PFP ester has found widespread use in various research applications, particularly in the development of bioconjugates and therapeutic agents.
Bioconjugation
The primary application of Bis-PEG2-PFP ester is in bioconjugation chemistry, where it serves as a linker for connecting biomolecules. Specific applications include:
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Protein crosslinking: The bifunctional nature of the compound allows it to connect two proteins or peptides through their available amine groups.
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Antibody-drug conjugate (ADC) development: The compound can be used to attach cytotoxic payloads to antibodies for targeted cancer therapy applications.
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PEGylation of therapeutic proteins: The PEG component can enhance the pharmacokinetic properties of therapeutic biomolecules .
Pharmaceutical Research
In pharmaceutical research, Bis-PEG2-PFP ester has demonstrated utility in several areas:
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Development of novel drug delivery systems: The compound can serve as a linker in the creation of drug-carrier conjugates.
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Synthesis of proteolysis-targeting chimeras (PROTACs): Although specific data for Bis-PEG2-PFP ester is limited, related compounds in this family are utilized in PROTAC development.
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Antibiotic and antiviral research: The compound has applications in the development of conjugated antimicrobial agents .
Fluorescent Probe Development
Bis-PEG2-PFP ester is also used in the development of fluorescent probes for biological imaging and cellular research. The compound can serve as a linker to attach fluorophores to targeting moieties, enabling the creation of specific molecular probes for research applications .
Advantages Over Related Compounds
Bis-PEG2-PFP ester offers several advantages compared to other bioconjugation reagents, which explains its utility in research applications.
Comparison with Other Amine-Reactive Reagents
When compared to other common amine-reactive reagents such as NHS esters and sulfo-NHS esters, Bis-PEG2-PFP ester exhibits:
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Enhanced hydrolytic stability, resulting in longer shelf-life and reaction windows
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Good reactivity with primary amines under physiological conditions
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Formation of stable amide bonds that resist degradation in biological systems
Comparison with Other PEG Chain Lengths
The PEG2 chain of Bis-PEG2-PFP ester provides a balance between solubility enhancement and maintaining proximity between conjugated components. While longer PEG chains (such as PEG4, PEG5, etc.) offer increased water solubility, the shorter PEG2 chain:
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Minimizes the distance between conjugated components
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Provides sufficient water solubility for most applications
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May reduce the potential for immunogenicity in biological systems, which can be a concern with longer PEG chains
Research Applications and Case Studies
While specific published research using Bis-PEG2-PFP ester is limited in the provided search results, the compound has notable applications in several research domains.
Antibody-Drug Conjugate Development
Bis-PEG2-PFP ester is utilized in the development of antibody-drug conjugates, where it serves as a non-cleavable linker between antibodies and cytotoxic payloads. This application leverages the compound's ability to form stable amide bonds with amine groups present on antibodies and drug molecules .
Molecular Probe Development
In the field of molecular imaging and detection, Bis-PEG2-PFP ester finds application in connecting fluorophores or other detection moieties to targeting ligands. The resulting conjugates can be used for various imaging and diagnostic research applications .
Pharmaceutical Research Applications
The compound has applications in pharmaceutical research, particularly in the development of novel drug delivery systems and bioconjugates. Its compatibility with biological systems and the stability of resulting conjugates make it valuable for these applications .
Future Research Directions
Based on the current applications and properties of Bis-PEG2-PFP ester, several promising research directions warrant further exploration:
Optimization of Bioconjugation Protocols
Further research could focus on optimizing reaction conditions and protocols for specific bioconjugation applications using Bis-PEG2-PFP ester. This includes investigating buffer compositions, pH ranges, and co-solvent systems that maximize conjugation efficiency while minimizing side reactions.
Novel Therapeutic Applications
The development of new therapeutic conjugates using Bis-PEG2-PFP ester as a linker represents an area for continued research. This includes exploration of new antibody-drug conjugates, peptide-drug conjugates, and other targeted therapeutic agents.
Comparative Studies with Related Linkers
Systematic comparative studies between Bis-PEG2-PFP ester and related linkers with different PEG chain lengths or reactive groups would provide valuable insights into structure-activity relationships and guide the selection of optimal linkers for specific applications.
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